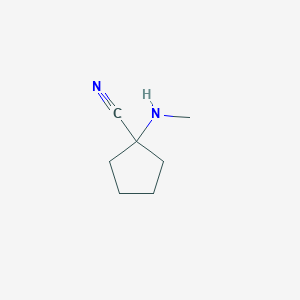







|
REACTION_CXSMILES
|
[CH3:1][NH2:2].[C:3]1(=O)[CH2:7][CH2:6][CH2:5][CH2:4]1.C[Si]([C:13]#[N:14])(C)C>>[CH3:1][NH:2][C:3]1([C:13]#[N:14])[CH2:7][CH2:6][CH2:5][CH2:4]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0.252 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)=O
|
|
Name
|
|
|
Quantity
|
0.396 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#N
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1(CCCC1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.372 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |